Aluminum molybdenum oxide (Al2Mo3O12)

説明

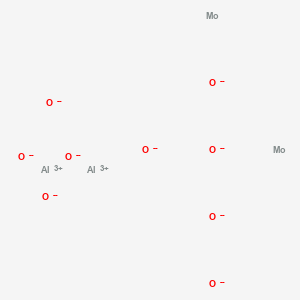

Aluminum molybdenum oxide (Al₂Mo₃O₁₂), also known as aluminum molybdate, is a ternary oxide comprising aluminum, molybdenum, and oxygen. It crystallizes in either monoclinic or orthorhombic phases depending on synthesis conditions . This compound is of interest due to its unique thermal, mechanical, and chemical properties, which make it suitable for applications in catalysis, protective coatings, and high-temperature environments. Its structure belongs to the A₂Mo₃O₁₂ family, which includes isostructural compounds like Y₂Mo₃O₁₂ and ZrMgMo₃O₁₂, enabling comparative studies of their physicochemical behaviors .

特性

IUPAC Name |

dialuminum;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mo.9O/q2*+3;;;9*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVFHFFURJHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Mo2O9-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15123-80-5 | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecaaluminium trimolybdenum dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nanopowder Synthesis

Nanopowders of Al₂Mo₃O₁₂ are typically synthesized at room temperature using a co-precipitation route. The precipitate is aged, washed, and calcined at temperatures between 500–700°C to yield orthorhombic Al₂Mo₃O₁₂. This method produces highly porous bulk samples with nanometric crystal sizes (≈100 nm). The intrinsic coefficient of thermal expansion (CTE) for nanopowders is reported as 2.4 × 10⁻⁶ °C⁻¹ (200–700°C), closely matching theoretical predictions due to minimal microcracking.

Micron-Sized Powder Synthesis

For larger particles, a modified co-precipitation approach involves polyvinyl alcohol (PVA)-assisted sol-gel methods. Here, the addition of PVA as a chelating agent stabilizes the precursor solution, leading to micron-sized powders (≥5 μm) after calcination. However, bulk samples derived from these powders exhibit intergranular microcracks due to thermal stress during cooling, resulting in a negative CTE (-2.2 × 10⁻⁶ °C⁻¹). Finite element analysis attributes this to localized tensile stresses exceeding 220 MPa during thermal cycling.

Sol-Gel Synthesis

The sol-gel method offers enhanced control over particle size distribution and chemical homogeneity. A study utilizing a PVA-assisted sol-gel route demonstrated that chelating agents modify hydrolysis kinetics, enabling the formation of dense Al₂Mo₃O₁₂ microstructures. Key steps include:

-

Dissolving Al and Mo precursors in a solvent (e.g., water or ethanol).

-

Adding PVA to form a stable sol.

-

Gelation through pH adjustment or evaporation.

-

Calcination at 600–800°C to crystallize the orthorhombic phase.

This method yields materials with higher density but introduces microcracks due to differential thermal contraction between grains, underscoring the trade-off between density and mechanical integrity.

Solid-State Synthesis

Solid-state reactions involve high-temperature calcination of Al₂O₃ and MoO₃ powders. Stoichiometric mixtures are ground and heated at 800–1,000°C for 12–24 hours. This method produces single-phase Al₂Mo₃O₁₂ but often results in coarse-grained microstructures with limited sinterability. Enthalpy measurements reveal that the orthorhombic phase is metastable at room temperature, with a monoclinic-to-orthorhombic transition enthalpy of 47.2 ± 2.1 kJ/mol.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the critical parameters and outcomes of each method:

| Method | Precursors | Temperature (°C) | Particle Size | Density | CTE (×10⁻⁶ °C⁻¹) | Key Challenges |

|---|---|---|---|---|---|---|

| Co-precipitation | Al(NO₃)₃, (NH₄)₆Mo₇O₂₄ | 500–700 | 100 nm | Low | 0.9 (bulk), 2.4 (powder) | Porosity, microcracks |

| Sol-gel (PVA) | Al(NO₃)₃, MoO₃, PVA | 600–800 | ≥5 μm | High | -2.2 (bulk) | Thermal stress, microcracks |

| Solid-state | Al₂O₃, MoO₃ | 800–1,000 | 10–50 μm | Moderate | N/A | Coarse grains, poor sinterability |

Influence of Synthesis Parameters

pH and Temperature

In co-precipitation, pH controls the sequential precipitation of Al³⁺ and Mo⁶⁺ species. Al³⁺ precipitates at pH ≈3, while Mo⁶⁺ requires pH >5. Maintaining pH ≈6.5 during titration ensures complete co-precipitation but risks residual Na⁺ contamination. Elevated temperatures (50–70°C) shift precipitation equilibria, enabling narrower particle size distributions.

Precursor Chemistry

The choice of precursors impacts phase purity. Nitrate-derived precursors favor zincian malachite intermediates, whereas formate routes reduce intergranular stress by buffering pH. For solid-state synthesis, excess MoO₃ is often required to compensate for volatilization at high temperatures.

Microstructure and Thermal Properties

Nanopowders exhibit isotropic thermal expansion due to their fine grain size, which mitigates stress accumulation. In contrast, micron-sized grains develop microcracks during cooling, leading to anomalous negative CTE values. Solid-state samples show intermediate behavior, with CTE trends dependent on grain-boundary density .

科学的研究の応用

Materials Science

1.1 Composite Materials

Al2Mo3O12 has been studied extensively as a filler in polymer composites to enhance their thermal and mechanical properties. Research indicates that incorporating Al2Mo3O12 into polyethylene (PE) composites can significantly reduce the coefficient of thermal expansion (CTE). For example, a study demonstrated a reduction of up to 46% in CTE with just 4 mass% loading of Al2Mo3O12, indicating improved dimensional stability under temperature variations .

1.2 Microwave Dielectric Substrates

Another notable application is in the development of microwave dielectric substrates. Al2Mo3O12 composites with polytetrafluoroethylene (PTFE) have shown promising results in maintaining stable electrical parameters under varying temperatures. These composites are suitable for high-frequency applications due to their low dielectric loss and high thermal stability .

Electronics and Optoelectronics

2.1 Luminescent Materials

Al2Mo3O12 has been investigated for its luminescent properties, particularly when doped with rare earth elements such as holmium (Ho) and ytterbium (Yb). Microparticles of Al2Mo3O12 doped with Ho3+/Yb3+ have demonstrated potential as multimode visual optical thermometers due to their high thermal sensitivity and stability . This application is particularly relevant in the field of temperature sensing where accurate measurements are critical.

2.2 Upconversion Luminescence

Research has also highlighted the anomalous temperature dependence of upconversion luminescence in Al2Mo3O12 when co-doped with Yb and Ho. This phenomenon can be exploited in various photonic applications, including solid-state lasers and bioimaging technologies .

Thermal Management Applications

3.1 Thermal Expansion Control

The ability of Al2Mo3O12 to reduce thermal expansion makes it an attractive candidate for applications requiring thermal management. Its incorporation into materials can help mitigate issues related to thermal stress, which is crucial in electronic packaging and aerospace components .

Case Studies and Research Findings

作用機序

The mechanism by which aluminum molybdenum oxide exerts its effects is largely dependent on its application:

Catalysis: The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds.

Materials Science: Its high thermal stability and resistance to chemical corrosion make it an ideal component in high-performance materials.

Electronics: Its stability under extreme conditions ensures reliable performance in electronic components.

類似化合物との比較

Structural Comparison with Similar Compounds

Al₂Mo₃O₁₂ shares structural similarities with other A₂Mo₃O₁₂ compounds (where A = Y, ZrMg, etc.), characterized by a framework of MoO₄ tetrahedra and AO₆ octahedra. Key differences arise from the ionic radius and electronic configuration of the A-site cation:

- Y₂Mo₃O₁₂ : Exhibits greater elastic anisotropy (AU = 3.9) compared to Al₂Mo₃O₁₂ (AU = 1.9) due to the larger ionic radius of Y³⁺ (≈90 pm) versus Al³⁺ (≈53.5 pm). This difference influences lattice distortion and thermal expansion behavior .

- ZrMgMo₃O₁₂ : Incorporates a mixed A-site (Zr/Mg), leading to intermediate elastic properties. Its calculated elastic stiffness tensor shows directional variability distinct from Al₂Mo₃O₁₂ .

Mechanical and Elastic Properties

Comparative studies reveal significant variations in elastic constants and hardness:

| Property | Al₂Mo₃O₁₂ (Orthorhombic) | Y₂Mo₃O₁₂ | Experimental Al₂Mo₃O₁₂ (Monoclinic) |

|---|---|---|---|

| Bulk Modulus (K, GPa) | 35.3 (VRH) | 32.1 (VRH) | 13.5 ± 1.3 |

| Shear Modulus (G, GPa) | 36.2 (VRH) | 28.5 (VRH) | 18.2 ± 0.7 |

| Universal Anisotropy (AU) | 1.9 | 3.9 | — |

Notes:

- Theoretical calculations (Voight-Reuss-Hill, VRH) for orthorhombic Al₂Mo₃O₁₂ suggest stiffness values (~35 GPa) double those experimentally observed for the monoclinic phase (~13–18 GPa). This discrepancy may stem from temperature-dependent phase transitions or structural defects .

- Y₂Mo₃O₁₂ displays higher anisotropy, correlating with its broader thermal expansion hysteresis .

Thermal Expansion and Elastic Anisotropy

Al₂Mo₃O₁₂ exhibits low thermal expansion anisotropy, with minimal differences between its b- and c-axes. This contrasts with Y₂Mo₃O₁₂, where axial Young’s moduli and compressibilities inversely correlate due to pronounced anisotropy. Such behavior makes Al₂Mo₃O₁₂ more suitable for applications requiring dimensional stability under thermal cycling .

Chemical Stability and Corrosion Resistance

- Passivation : Molybdenum-enriched oxides (e.g., MoO₃) form stable passivation layers in acidic environments. In Al₂Mo₃O₁₂, the synergistic presence of Al³⁺ and Mo⁶⁺ likely enhances stability in corrosive media, similar to Mo-containing high-entropy alloys .

- pH Sensitivity : Molybdenum oxides dissolve in alkaline conditions, but Al₂O₃’s amphoteric nature may mitigate this in Al₂Mo₃O₁₂, offering balanced stability across pH ranges .

Catalytic and Surface Properties

Al₂Mo₃O₁₂’s surface reactivity is influenced by its mixed oxide composition:

- Adsorption : Pure Al₂O₃ adsorbs Mo(VI) ions at pH 4–5 (1.8 µmol/m²), while Al₂Mo₃O₁₂’s pre-incorporated Mo may reduce adsorption capacity but enhance catalytic activity in redox reactions .

化学反応の分析

Aluminothermic Reduction

-

Process : MoO₃ is reduced by aluminum in a highly exothermic reaction, forming Al₂Mo₃O₁₂ as an intermediate :

-

Intermediate Steps :

Decomposition Pathways

Al₂Mo₃O₁₂ undergoes dissociation or reduction under varying conditions:

-

Dissociation :

-

Reduction by Aluminum :

Role of Additives

-

CaO Addition : Suppresses sublimation of MoO₃ and modifies reaction products:

Reaction Parameters

| Reaction | ΔH° (kJ/mol) | Adiabatic Temp (K) | Rate Constant (Arrhenius) |

|---|---|---|---|

| -5956 | 5956 | ||

| -2100 | — |

Kinetics

-

Thermal Analysis : Two exothermic peaks at 850°C and 1100°C correspond to intermediate formation and final reduction .

-

Activation Energy : ~120–150 kJ/mol for aluminothermic reduction .

Research Findings

-

Phase Separation : Al₂Mo₃O₁₂ and Al₂O₃ form immiscible phases, enabling mechanical separation .

-

Combustion Synthesis : Reactions progress explosively without CaO, leading to incomplete reduction .

-

Industrial Relevance : Used in high-temperature catalysts and corrosion-resistant coatings due to thermal stability .

Challenges and Innovations

Q & A

Q. What are the standard synthesis methods for Al₂Mo₃O₁₂, and how are structural impurities minimized?

Al₂Mo₃O₁₂ is typically synthesized via solid-state reactions or sol-gel processes. For solid-state synthesis, stoichiometric mixtures of Al₂O₃ and MoO₃ precursors are calcined at high temperatures (e.g., 800–1000°C) under controlled atmospheres. To minimize impurities, precursors must be thoroughly homogenized using ball milling, and intermediate grinding steps are critical to ensure phase purity . Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is essential to verify crystallinity and particle morphology. Thermogravimetric analysis (TGA) can monitor phase transitions during synthesis .

Q. How is the crystal structure of Al₂Mo₃O₁₂ determined, and what are its key features?

The structure is resolved using Rietveld refinement of XRD data or neutron diffraction. Al₂Mo₃O₁₂ belongs to the orthorhombic crystal system (space group Pbcn), with a framework of corner-sharing MoO₆ octahedra and AlO₆ polyhedra. Structural stability is influenced by the coordination geometry of Mo and Al, which can be further analyzed via Raman spectroscopy to identify vibrational modes of Mo–O and Al–O bonds .

Q. What experimental techniques are used to characterize thermal stability and decomposition pathways?

Differential scanning calorimetry (DSC) and high-temperature XRD are employed to study phase transitions up to 1200°C. For Al₂Mo₃O₁₂, thermal decomposition typically occurs in stages: initial loss of adsorbed water (≤200°C), followed by structural rearrangement of Mo–O–Al linkages (500–800°C), and eventual decomposition into Al₂O₃ and MoO₃ above 900°C .

Advanced Research Questions

Q. How does elastic anisotropy in Al₂Mo₃O₁₂ correlate with its negative thermal expansion (NTE) behavior?

Elastic anisotropy parameters (γaa, γbb, γcc) quantify directional variations in thermal expansion. For Al₂Mo₃O₁₂, γaa = 0.24, γbb = 0.07, and γcc = 0.02, indicating anisotropic contraction/expansion along crystallographic axes. This arises from rigid unit modes (RUMs) in the framework structure, where transverse vibrations of Mo–O–Al bonds dominate. Synchrotron XRD and molecular dynamics simulations are used to model these effects .

Q. What contradictions exist in reported NTE coefficients for Al₂Mo₃O₁₂, and how can they be resolved?

Discrepancies in NTE coefficients (e.g., αL = -2.5 to -4.0 × 10⁻⁶ K⁻¹) stem from synthesis conditions (e.g., impurity phases) or measurement techniques (dilatometry vs. XRD). To reconcile data, researchers should:

Q. How can computational methods predict the catalytic activity of Al₂Mo₃O₁₂ in oxidation reactions?

Density functional theory (DFT) calculates adsorption energies of reactants (e.g., CO, NO*) on Mo sites. Al₂Mo₃O₁₂’s activity in selective oxidation is linked to the reducibility of Mo⁶+ centers, which can be tuned by doping (e.g., Fe³+ substituting Al³+). In situ X-ray photoelectron spectroscopy (XPS) validates surface oxidation states during catalysis .

Methodological Challenges

Q. What strategies optimize the surface area of Al₂Mo₃O₁₂ for catalytic applications?

- Sol-gel synthesis : Use citric acid as a chelating agent to prevent agglomeration.

- Hydrothermal treatment : Enhances mesoporosity (pore size 2–50 nm).

- Post-synthesis etching : Treat with dilute HNO₃ to remove amorphous phases. Surface area (>50 m²/g) is confirmed via Brunauer-Emmett-Teller (BET) analysis .

Q. How do researchers address discrepancies in mechanical property data (e.g., hardness, fracture toughness)?

Variations arise from testing methods (nanoindentation vs. Vickers) or grain size differences. Standardization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。